Lipophilicity (XLogP3‑AA) Differentiation vs. 4‑Phenylpiperazine‑1‑carboxamide
N-Ethyl-3-phenylpiperazine-1-carboxamide exhibits a computed XLogP3‑AA of 0.8, which is slightly higher than the 0.7 value reported for the comparator 4‑phenylpiperazine‑1‑carboxamide [1]. This modest increase in lipophilicity may influence passive membrane permeability and CNS penetration in a manner distinct from the 4‑substituted analog.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 4‑Phenylpiperazine‑1‑carboxamide: 0.7 |
| Quantified Difference | +0.1 log unit |
| Conditions | Computed by PubChem (XLogP3 3.0) [1] |
Why This Matters
Even a 0.1 log unit difference in lipophilicity can significantly impact compound distribution and off‑target binding, making this a key differentiator for CNS probe selection.
- [1] PubChem. N-ethyl-3-phenylpiperazine-1-carboxamide (CID 51346046) and 4‑phenylpiperazine‑1‑carboxamide (CID 250365). Computed physicochemical properties (XLogP3‑AA). View Source
